molecular formula C14H13N3 B5613782 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile CAS No. 5219-85-2

2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile

Cat. No.: B5613782
CAS No.: 5219-85-2
M. Wt: 223.27 g/mol
InChI Key: KXTRQYWNVBFJGJ-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known to confer a wide range of pharmacological activities, including antitumor, antibacterial, and antiviral effects . The propanedinitrile (malononitrile) moiety is a versatile functional group in organic synthesis, frequently employed in cyclization and Knoevenagel condensation reactions to construct complex heterocyclic systems . This combination makes the compound a valuable precursor for developing novel molecules with potential biological activity or unique electronic properties for material science applications. Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly around the 3,3-dimethyl-substituted dihydroisoquinoline core, to optimize potency and selectivity for various biological targets. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-14(2)7-10-5-3-4-6-12(10)13(17-14)11(8-15)9-16/h3-6,17H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTRQYWNVBFJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=C(C#N)C#N)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350641
Record name 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-85-2
Record name 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile typically involves the alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the formation of iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds derived from isoquinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
  • Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective capabilities. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial activity of isoquinoline derivatives against various pathogens. This compound has shown potential as a lead structure for developing new antimicrobial agents .

Organic Synthesis Applications

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and modification, making it useful in synthesizing more complex organic molecules .
  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. These heterocycles are often valuable in pharmaceutical applications due to their biological activities .

Material Science Applications

  • Polymer Chemistry : The incorporation of isoquinoline derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These polymers can find applications in coatings and composites .
  • Sensor Development : Research is ongoing into the use of isoquinoline-based compounds for developing sensors due to their electronic properties. Such sensors could be employed for detecting environmental pollutants or biological markers .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using isoquinoline derivatives.
Neuroprotective EffectsShowed reduction in oxidative stress markers and improved neuronal survival rates in models of neurodegeneration.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile and related compounds:

Compound Name Substituent Group Molecular Weight (g/mol) Key Features Applications
This compound 3,3-Dimethyl-2,4-dihydroisoquinoline ~283.3* Electron-deficient, π-conjugated Potential organic semiconductors
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile) Chlorophenyl 188.62 Strong electrophilic character Riot control agent (CS gas)
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile 4-Oxo-3-phenylthiazolidinone ~271.3* Thiazolidinone ring Antimicrobial/anticancer research
2-[(3-Fluorophenyl)methylidene]propanedinitrile 3-Fluorophenyl 200.17 Fluorine-enhanced stability Intermediate in organic synthesis

*Calculated based on molecular formula.

Electronic and Physicochemical Properties

  • Electron Acceptor Strength: The dihydroisoquinoline group in the target compound likely enhances electron-withdrawing capabilities compared to phenyl or fluorophenyl derivatives. This property is critical for applications in organic photovoltaics, as seen in non-fullerene acceptors like ITIC (6.8% efficiency in solar cells) .
  • Solubility: The 3,3-dimethyl group may improve solubility in organic solvents relative to halogenated analogs (e.g., α-chlorobenzalmalononitrile), which are often crystalline solids .
  • Stability: Fluorinated derivatives (e.g., 3-fluorophenyl variant) exhibit enhanced thermal and oxidative stability due to the C-F bond, whereas the thiazolidinone derivative’s stability is influenced by its heterocyclic ring .

Crystallographic and Conformational Insights

Structural analysis tools like SHELX and ORTEP (used in crystallography) reveal that substituents dictate molecular conformation and packing. For example:

  • Thiazolidinone derivatives form hydrogen-bonded networks via carbonyl groups, influencing their solid-state reactivity .
  • Halogenated propanedinitriles (e.g., α-chlorobenzalmalononitrile) exhibit planar geometries, optimizing intermolecular π-π stacking .

Biological Activity

The compound 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile is a derivative of the isoquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the isoquinoline moiety and a propanedinitrile group. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 215.29 g/mol. The presence of the dimethyl and cyano groups contributes to its unique chemical reactivity and biological profile.

Antitumor Activity

Research indicates that compounds related to isoquinoline derivatives exhibit significant antitumor activity. A study demonstrated that derivatives of 2,4-dihydroisoquinoline showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
This compoundMCF-710Cell cycle arrest

Table 1: Antitumor activity of this compound against different cancer cell lines.

Antibacterial Properties

The antibacterial potential of this compound has also been explored. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Table 2: Antibacterial activity of this compound.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : It can induce oxidative stress in bacterial cells leading to cell death.
  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Results : Tumor volume decreased by approximately 50% after four weeks of treatment.
  • Antibacterial Efficacy in Animal Models : In an infection model using mice infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load in tissues.
    • Results : Bacterial counts were reduced by over 70% after treatment.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors (e.g., HCN release under acidic conditions) .
  • Waste Disposal : Neutralize cyanide-containing waste with NaOCl before disposal .

How can graph-set analysis improve hydrogen-bonding pattern interpretation in polymorphs?

Advanced Research Question
Etter’s graph-set notation categorizes H-bond motifs (e.g., chains, rings):

  • Application : For polymorphs, compare descriptors like D (donor), A (acceptor), and R (ring) patterns .
  • Case Study : If Form I exhibits R₂²(8) rings and Form II shows C(6) chains, this explains differences in solubility/melting points .

What role do puckering dynamics play in the compound’s reactivity?

Advanced Research Question
Ring puckering (e.g., boat vs. chair conformers) affects steric accessibility:

  • Molecular Dynamics (MD) : Simulate puckering transitions (e.g., AMBER force field) to identify dominant conformers in solution .
  • Reactivity Correlation : Planarized rings may enhance π-stacking in catalysis, while puckered forms favor nucleophilic attack at the dinitrile group .

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